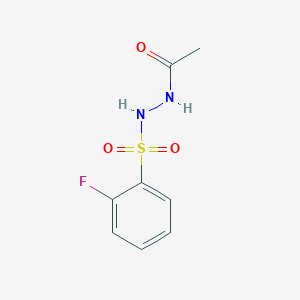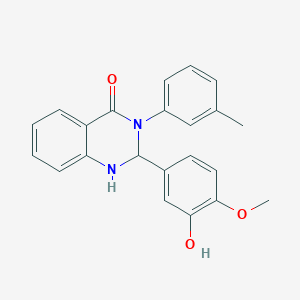
N'-(2-fluorophenyl)sulfonylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)sulfonylacetohydrazide (FSAH) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. FSAH is a white crystalline solid that is soluble in organic solvents such as ethanol, methanol, and acetone.
Mechanism of Action
The exact mechanism of action of N'-(2-fluorophenyl)sulfonylacetohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. N'-(2-fluorophenyl)sulfonylacetohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N'-(2-fluorophenyl)sulfonylacetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. N'-(2-fluorophenyl)sulfonylacetohydrazide has been reported to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. N'-(2-fluorophenyl)sulfonylacetohydrazide has also been reported to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
N'-(2-fluorophenyl)sulfonylacetohydrazide is a relatively easy compound to synthesize and purify. It is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. N'-(2-fluorophenyl)sulfonylacetohydrazide is soluble in a wide range of organic solvents, which makes it easy to work with in the laboratory. However, N'-(2-fluorophenyl)sulfonylacetohydrazide is not very water-soluble, which limits its use in aqueous systems.
Future Directions
There are several areas of future research for N'-(2-fluorophenyl)sulfonylacetohydrazide. One area is the development of N'-(2-fluorophenyl)sulfonylacetohydrazide analogs with improved anti-tumor activity and selectivity. Another area is the investigation of N'-(2-fluorophenyl)sulfonylacetohydrazide as a potential treatment for inflammatory and neurodegenerative diseases. In addition, N'-(2-fluorophenyl)sulfonylacetohydrazide can be further studied for its potential applications in materials science, such as the development of corrosion inhibitors and catalysts.
Synthesis Methods
N'-(2-fluorophenyl)sulfonylacetohydrazide can be synthesized through a two-step process. In the first step, 2-fluorobenzene sulfonyl chloride is reacted with hydrazine hydrate in the presence of a base such as sodium hydroxide to form 2-fluorobenzene sulfonyl hydrazide. In the second step, the resulting compound is reacted with acetic anhydride in the presence of a base such as pyridine to form N'-(2-fluorophenyl)sulfonylacetohydrazide.
Scientific Research Applications
N'-(2-fluorophenyl)sulfonylacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(2-fluorophenyl)sulfonylacetohydrazide has also been shown to inhibit the growth of bacteria, fungi, and viruses. In addition, N'-(2-fluorophenyl)sulfonylacetohydrazide has been investigated for its potential use as a corrosion inhibitor for metals and alloys.
properties
IUPAC Name |
N'-(2-fluorophenyl)sulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O3S/c1-6(12)10-11-15(13,14)8-5-3-2-4-7(8)9/h2-5,11H,1H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEMEFWANOFFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-fluorophenyl)sulfonylacetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)

![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3,3-diphenylpropanoate](/img/structure/B7638064.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazole](/img/structure/B7638065.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)
![3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)




![N-cyclopropyl-2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-phenylacetamide](/img/structure/B7638144.png)